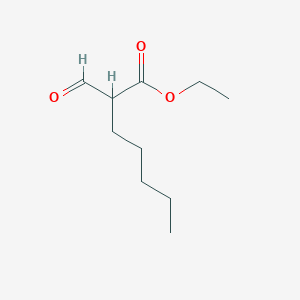

Ethyl 2-formylheptanoate

CAS No.: 78139-25-0

Cat. No.: VC19348001

Molecular Formula: C10H18O3

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 78139-25-0 |

|---|---|

| Molecular Formula | C10H18O3 |

| Molecular Weight | 186.25 g/mol |

| IUPAC Name | ethyl 2-formylheptanoate |

| Standard InChI | InChI=1S/C10H18O3/c1-3-5-6-7-9(8-11)10(12)13-4-2/h8-9H,3-7H2,1-2H3 |

| Standard InChI Key | CAETZEKKUMPNRC-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCC(C=O)C(=O)OCC |

Introduction

Chemical Identity and Structural Characteristics

Ethyl 2-formylheptanoate (C₁₀H₁₈O₃) belongs to the class of α-formyl esters, which combine aldehyde and ester functionalities. Its hypothetical structure comprises:

-

A heptanoic acid backbone (seven-carbon chain) with a formyl (-CHO) group at the C2 position.

-

An ethyl ester group (-COOCH₂CH₃) at the C1 position.

Comparative Analysis of Analogous Compounds

The extended carbon chain in ethyl 2-formylheptanoate likely increases its hydrophobicity compared to shorter-chain analogs like ethyl 2-formylbutanoate , altering solubility and reactivity profiles.

Synthesis Pathways and Reaction Mechanisms

While no direct synthesis of ethyl 2-formylheptanoate is documented, analogous methods for α-formyl esters suggest viable routes:

Aldol Condensation Followed by Esterification

-

Aldol Reaction: Heptanal undergoes base-catalyzed condensation with formaldehyde to yield 2-formylheptanal.

-

Oxidation and Esterification: The aldehyde is oxidized to 2-formylheptanoic acid, followed by esterification with ethanol under acidic conditions (e.g., H₂SO₄) .

Yeast-Mediated Asymmetric Reduction

Ethyl 2-formylbutanoate is synthesized via yeast reduction of ethyl 2-acetylbutanoate . Applying this to a heptanoate precursor could yield enantiomerically pure ethyl 2-formylheptanoate, though reaction efficiency may vary with chain length.

Michael Addition and Julia Coupling

In the synthesis of myxovirescins, cuprate Michael additions and Julia couplings assemble complex esters . Similar strategies could link heptanoate fragments with formyl groups.

Physicochemical Properties and Stability

Thermal Stability

-

Decomposition Temperature: Analogous esters like ethyl 2-formylpent-4-en-1-oate decompose above 200°C .

-

Flash Point: Estimated at 75–85°C, similar to ethyl 2-formylbutanoate (71.1°C) .

Solubility and Polarity

-

Polar Solvents: Miscible with ethanol, acetone, and DMF due to ester and aldehyde groups.

-

Nonpolar Solvents: Limited solubility in hexane or toluene.

Spectroscopic Data (Predicted)

-

IR Spectroscopy: Strong absorbance at ~1720 cm⁻¹ (ester C=O) and ~2820 cm⁻¹ (aldehyde C-H stretch).

-

¹H NMR: δ 9.6–9.8 ppm (aldehyde proton), δ 4.1–4.3 ppm (ester -OCH₂CH₃), δ 2.5–2.7 ppm (C2 methine).

Applications in Organic Synthesis and Industry

Pharmaceutical Intermediates

α-Formyl esters serve as precursors for β-amino alcohols and heterocycles. For example, ethyl 2-(2-formylphenoxy)butanoate is used in antibiotic synthesis . Ethyl 2-formylheptanoate could similarly contribute to lipophilic drug candidates.

Flavor and Fragrance Industry

Short-chain formyl esters (e.g., ethyl 2-formylbutanoate) impart fruity notes . The longer chain in ethyl 2-formylheptanoate may enhance longevity in perfumes or flavor matrices.

Polymer Chemistry

Formyl groups participate in crosslinking reactions. Copolymerization with acrylates could yield thermally stable resins.

Future Research Directions

-

Synthetic Optimization: Developing catalytic asymmetric methods for high-purity ethyl 2-formylheptanoate.

-

Biological Screening: Evaluating antimicrobial or anti-inflammatory activity in vitro.

-

Material Science Applications: Testing as a monomer in biodegradable polymers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume